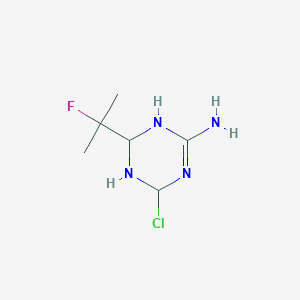
2-chloro-6-methyl-2H-pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-methyl-2H-pyrazin-3-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chlorine atom and a methyl group, makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-2H-pyrazin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-oxobutanoic acid with hydrazine hydrate can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-methyl-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-6-methyl-2H-pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-methyl-2H-pyrazin-3-one varies depending on its application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-methylpyridine: Similar in structure but lacks the pyrazine ring.
2-chloro-3-methylpyrazine: Similar but with a different substitution pattern.
6-chloro-2-methylpyrazine: Another isomer with chlorine and methyl groups in different positions.
Uniqueness
2-chloro-6-methyl-2H-pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H5ClN2O |
|---|---|
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)4(6)8-3/h2,4H,1H3 |
Clave InChI |
SWXZMCPSFXVISH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(=O)N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl[2-(diethylamino)-2-oxoethyl]carbamate](/img/structure/B12358971.png)

![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)

![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)






![Bis[1,2-bis(diphenylphosphino)ethane]-palladium](/img/structure/B12359054.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)
